Lysine-methotrexate
Overview
Description
Lysine-methotrexate is a conjugate of the anticancer drug methotrexate (MTX) and the amino acid lysine . The conjugation of methotrexate to poly (L-lysine) markedly increases its cellular uptake and offers a new way to overcome drug resistance related to deficient transport .
Synthesis Analysis
To enhance its delivery to the brain, MTX was reversibly conjugated with L-Lysine by an amide linkage .
Molecular Structure Analysis
The structure of the prodrug was confirmed by 1H-NMR, 13C-NMR, and Mass . The m/e (mass to charge ratio) fragment was found at [M+H] 711.32 in Mass spectra .
Chemical Reactions Analysis
The conjugation of methotrexate to lysine involves the reaction of an activated carboxylic acid moiety with a lysine residue, resulting in an amide bond linkage between the antibody and the payload .
Physical And Chemical Properties Analysis
The lysine-methotrexate conjugate is a light yellow solid with a yield of 55% and a melting point of 173.89 C. The elemental analysis for C32H46N12O7 calculated C (54.07%), H (6.52%), N (23.65%) and found C (54.05%), H (6.56%), N (23.70%) .
Scientific Research Applications
Antibody-Drug Conjugates
- Scientific Field : Chemical Biology
- Application Summary : Lysine-methotrexate is used in the synthesis of antibody-drug conjugates (ADCs), a class of therapeutics for anti-cancer purposes . ADCs combine the specificity of a monoclonal antibody for its target antigen with the potency of an attached cytotoxic drug .
- Methods of Application : The process involves site-selective lysine modification, particularly within the context of antibody conjugate construction . This is achieved through a cysteine-to-lysine transfer (CLT) protocol .
- Results/Outcomes : The application of lysine-methotrexate in ADCs has resulted in powerful therapeutic applications of protein modification .
Enhanced Brain Delivery
- Scientific Field : Pharmacology
- Application Summary : Lysine-methotrexate is used to enhance the brain delivery of methotrexate (MTX), an anticancer drug . MTX has poor permeability across the blood-brain barrier (BBB), making it unsuitable for brain tumor applications .
- Methods of Application : MTX is reversibly conjugated with L-Lysine by an amide linkage to enhance its delivery to the brain . This takes advantage of the endogenous transport system of lysine at the BBB .
- Results/Outcomes : The conjugate was found to be stable at physiological pH and circulated adequately to release MTX slowly in the brain . In vivo biodistribution study showed that the prodrug significantly increased the level of MTX in the brain when compared with the pharmacokinetic parameter of the parent drug .
Tumor Homing
- Scientific Field : Oncology
- Application Summary : Lysine-methotrexate is used in the development of a tumor-homing peptide, CREKA . This peptide is used to enhance antitumor delivery, loading, and targeting .
- Methods of Application : The process involves the functionalization of a poly lysine carrier system with the tumor-homing peptide, CREKA .
- Results/Outcomes : The study aimed to enhance antitumor delivery, loading, and targeting via the functionalization of a poly lysine carrier system with a tumor-homing peptide .
Safety And Hazards
Future Directions
Antibody-drug conjugates (ADCs) are promising cancer therapeutics with minimal toxicity as compared to small cytotoxic molecules alone and have shown the evidence to overcome resistance against tumor and prevent relapse of cancer . The development of site-specific conjugation methodologies for constructing homogeneous ADCs is an especially promising path to improving ADC design .
properties
IUPAC Name |
(2S)-6-amino-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]hexanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N9O3/c1-30(11-13-10-25-18-16(26-13)17(23)28-21(24)29-18)14-7-5-12(6-8-14)19(31)27-15(20(32)33)4-2-3-9-22/h5-8,10,15H,2-4,9,11,22H2,1H3,(H,27,31)(H,32,33)(H4,23,24,25,28,29)/t15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XERJQLWAFDLUGV-HNNXBMFYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCCCN)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCCCN)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N9O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401001221 | |
Record name | N~2~-(4-{[(4-Amino-2-imino-2,3-dihydropteridin-6-yl)methyl](methyl)amino}benzoyl)lysine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401001221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
453.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Lysine-methotrexate | |
CAS RN |
80407-56-3 | |
Record name | Lysine-methotrexate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080407563 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N~2~-(4-{[(4-Amino-2-imino-2,3-dihydropteridin-6-yl)methyl](methyl)amino}benzoyl)lysine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401001221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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